molecular formula C19H24N4O4S B2876603 N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 923245-82-3

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2876603
CAS No.: 923245-82-3
M. Wt: 404.49
InChI Key: KZEVNQWSUKDKNJ-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a complex organic compound that features a furan ring, a piperazine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.

    Coupling with thiazole derivative: The intermediate is then coupled with a thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final pivalamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
  • N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the pivalamide group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may have different substituents.

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-19(2,3)17(26)21-18-20-13(12-28-18)11-15(24)22-6-8-23(9-7-22)16(25)14-5-4-10-27-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEVNQWSUKDKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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